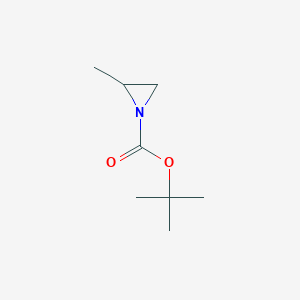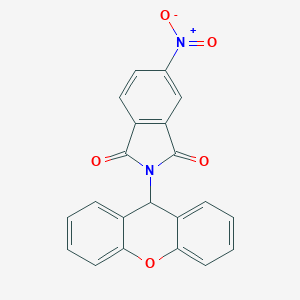![molecular formula C22H17N3O4 B186278 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide CAS No. 5846-60-6](/img/structure/B186278.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBDNO and is a fluorescent whitening agent that is widely used in the textile industry. In recent years, researchers have shown interest in exploring the potential of DBDNO in various scientific applications, including biological and medical research.
作用機序
The mechanism of action of DBDNO is not fully understood. However, it is believed that DBDNO acts as a fluorescent probe by binding to DNA and RNA. This binding results in the emission of fluorescence, which can be detected and measured. The exact mechanism of action of DBDNO in cancer therapy and drug delivery is still under investigation.
生化学的および生理学的効果
DBDNO has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects in cells and tissues. However, further studies are needed to fully understand the long-term effects of DBDNO on living organisms.
実験室実験の利点と制限
The advantages of using DBDNO in lab experiments include its high sensitivity, specificity, and selectivity. It is also easy to use and can be detected and measured using standard laboratory equipment. However, the limitations of using DBDNO include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of DBDNO in scientific research. These include:
1. Exploring the potential of DBDNO as a drug delivery agent for cancer therapy.
2. Investigating the use of DBDNO as a fluorescent marker for live-cell imaging.
3. Developing new methods for the synthesis and purification of DBDNO.
4. Studying the potential of DBDNO in other scientific fields, such as materials science and environmental science.
5. Investigating the long-term effects of DBDNO on living organisms.
In conclusion, DBDNO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DBDNO is a complex process that requires careful attention to detail and expertise in organic chemistry. DBDNO has been extensively studied in various scientific fields, including biological and medical research. The exact mechanism of action of DBDNO is still under investigation, and further studies are needed to fully understand its potential applications and limitations.
合成法
The synthesis of DBDNO involves the reaction of 2,4-dimethyl-1,3-phenylenediamine with salicylic acid and nitric acid. The reaction results in the formation of DBDNO, which is then purified and isolated through various methods. The synthesis of DBDNO is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
DBDNO has been extensively studied in various scientific fields, including biological and medical research. In biological research, DBDNO is used as a fluorescent probe to study the binding of proteins to DNA. It is also used as a fluorescent marker to study the localization and dynamics of cellular organelles. In medical research, DBDNO is being explored for its potential applications in cancer therapy and imaging. DBDNO has also been studied as a potential drug delivery agent due to its ability to penetrate cell membranes.
特性
CAS番号 |
5846-60-6 |
|---|---|
製品名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
分子式 |
C22H17N3O4 |
分子量 |
387.4 g/mol |
IUPAC名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-6-8-18(14(2)10-13)22-24-19-12-16(7-9-20(19)29-22)23-21(26)15-4-3-5-17(11-15)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChIキー |
TVFDMOOXUZWGGH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)


![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)








![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
